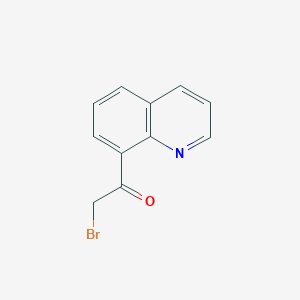

2-Bromo-1-(quinolin-8-yl)ethan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-quinolin-8-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-7-10(14)9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVOFLIRNPFPSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)CBr)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563506 | |

| Record name | 2-Bromo-1-(quinolin-8-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860113-88-8 | |

| Record name | 2-Bromo-1-(quinolin-8-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 2 Bromo 1 Quinolin 8 Yl Ethan 1 One

Electrophilic Properties of the α-Bromoketone Moiety

The presence of a bromine atom on the carbon adjacent to a carbonyl group makes the α-carbon highly electrophilic. The electron-withdrawing nature of the carbonyl group polarizes the carbon-bromine bond, rendering the α-carbon susceptible to attack by a variety of nucleophiles. This reactivity is central to the synthetic applications of 2-Bromo-1-(quinolin-8-yl)ethan-1-one.

Nucleophilic Substitution Reactions (SN2)

The primary reaction pathway for the α-bromoketone moiety is the bimolecular nucleophilic substitution (SN2) reaction. In this concerted, one-step mechanism, a nucleophile attacks the electrophilic α-carbon, leading to the simultaneous displacement of the bromide ion. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

A wide array of nucleophiles can participate in SN2 reactions with this compound. These include:

Nitrogen Nucleophiles: Amines, anilines, and other nitrogen-containing heterocycles readily react to form α-amino ketones. For instance, the reaction with a primary amine would yield a secondary amine derivative.

Sulfur Nucleophiles: Thiolates and thiourea (B124793) are effective nucleophiles, leading to the formation of α-thio ketones. Sulfur nucleophiles are generally excellent for SN2 reactions due to their high polarizability.

Oxygen Nucleophiles: While alkoxides and hydroxides can act as nucleophiles, they can also promote elimination reactions. Carboxylates can also be used to form α-acyloxy ketones.

The general mechanism for the SN2 reaction is depicted below:

Figure 1: General mechanism of an SN2 reaction on this compound.

Elimination Pathways

In the presence of a strong, sterically hindered base, this compound can undergo an E2 (bimolecular elimination) reaction to form an α,β-unsaturated ketone. This reaction proceeds via a concerted mechanism where the base abstracts a proton from the β-carbon, and the bromide ion is simultaneously eliminated, resulting in the formation of a double bond.

The regioselectivity of the elimination is dictated by the availability of β-hydrogens. In the case of this compound, elimination would lead to the formation of 1-(quinolin-8-yl)ethen-1-one. The use of a non-nucleophilic, bulky base such as potassium tert-butoxide is often employed to favor elimination over substitution.

Transformations Involving the Quinoline (B57606) Nucleus

Electrophilic Aromatic Substitution Patterns

The quinoline ring is an aromatic heterocycle, and the benzene (B151609) portion of the molecule is more susceptible to electrophilic aromatic substitution than the pyridine (B92270) ring, which is deactivated by the electron-withdrawing nitrogen atom. Electrophilic attack on the quinoline nucleus generally occurs at positions 5 and 8, as these positions lead to the most stable carbocation intermediates where the aromaticity of the pyridine ring is preserved.

The presence of the 8-bromoacetyl group, which is an electron-withdrawing group, is expected to further deactivate the quinoline ring towards electrophilic attack. However, if forcing conditions are used, substitution would still be predicted to occur at the 5-position.

Metal Coordination Chemistry of Quinoline Ligands

The nitrogen atom of the quinoline ring and the carbonyl oxygen of the 8-acetyl group are suitably positioned to act as a bidentate ligand, chelating to metal ions. This chelating ability is a well-known characteristic of 8-substituted quinoline derivatives, such as 8-hydroxyquinoline (B1678124).

Upon reaction of this compound with a nucleophile containing an additional donor atom, a tridentate or tetradentate ligand can be synthesized. These resulting ligands can then form stable complexes with a variety of transition metals. The coordination of the metal can influence the electronic properties and reactivity of the entire molecule.

Cascade and Cyclization Reactions to Form Fused Heterocycles

One of the most significant applications of this compound is its use as a precursor for the synthesis of fused heterocyclic systems. The dual reactivity of the α-bromoketone and the quinoline nucleus allows for the construction of complex polycyclic structures through cascade or one-pot reactions.

A common strategy involves an initial SN2 reaction with a binucleophilic reagent, followed by an intramolecular cyclization. For example, reaction with a 2-aminopyridine (B139424) or a 2-aminothiazole (B372263) can lead to the formation of imidazo[1,2-a]quinolines and thiazolo[3,2-a]quinolines, respectively. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities.

Below is a table summarizing some of the fused heterocyclic systems that can be synthesized from this compound and the corresponding reagents.

| Reagent | Fused Heterocycle | Reaction Type |

| 2-Aminopyridine | Imidazo[1,2-a]quinoline | SN2 followed by intramolecular cyclization |

| 2-Aminothiazole | Thiazolo[3,2-a]quinoline | SN2 followed by intramolecular cyclization |

| Hydrazine (B178648) | Pyrazoloquinoline | SN2 followed by intramolecular cyclization |

| Thiourea | Thiazoloquinoline | SN2 followed by intramolecular cyclization |

These reactions often proceed in a single pot, making them efficient methods for the rapid assembly of complex molecular architectures. The specific reaction conditions, such as solvent and temperature, can be optimized to maximize the yield of the desired fused heterocycle.

Synthesis of Thiazole (B1198619) and Related Imidazo-Thiazole Derivatives

The reaction of α-bromoketones with thioamides or thiourea is the basis of the classical Hantzsch thiazole synthesis, a fundamental method for constructing the thiazole ring. organic-chemistry.org this compound is an ideal substrate for this transformation, where its electrophilic α-carbon is attacked by the sulfur atom of a thioamide, followed by intramolecular cyclization and dehydration to yield 2,4-disubstituted thiazoles.

This reactivity extends to the synthesis of more complex fused heterocyclic systems. For instance, the reaction of this compound with 2-aminothiazole derivatives can lead to the formation of imidazo[2,1-b]thiazole (B1210989) scaffolds. researchgate.netnih.govlookchem.com The reaction proceeds via an initial SN2 reaction where the exocyclic amine of the 2-aminothiazole displaces the bromide. The resulting intermediate then undergoes cyclization through the attack of the endocyclic thiazole nitrogen onto the ketone carbonyl, followed by dehydration, to form the fused bicyclic system. The general schemes for these syntheses are outlined below.

Table 1: Synthesis of Thiazole and Imidazo[2,1-b]thiazole Derivatives

| Reactant | Product Class | General Reaction Conditions |

| Thiourea/Thioamide | 2-Amino/Aryl/Alkyl-4-(quinolin-8-yl)thiazole | Reflux in ethanol (B145695) or similar polar solvent. nih.govbioline.org.br |

| 2-Aminothiazole | 2-(Quinolin-8-yl)imidazo[2,1-b]thiazole | Reflux in a solvent like ethanol or dioxane, often with a non-nucleophilic base. researchgate.net |

Detailed mechanistic studies have shown that the formation of imidazo[2,1-b]thiazoles from α-bromoketones and 2-aminothiazoles proceeds regioselectively, with the initial nucleophilic attack occurring from the thiazole ring nitrogen, followed by cyclization. nih.gov The versatility of this reaction allows for the synthesis of a library of derivatives by varying the substituents on either the quinoline ring or the reacting thioamide/aminothiazole. nih.gov

Formation of Pyrazoline and Imidazole (B134444) Scaffolds

The electrophilic nature of this compound also facilitates the synthesis of other important nitrogen-containing heterocycles, such as imidazoles and pyrazolines.

The synthesis of imidazole derivatives from this precursor can be achieved through several established routes. One prominent method is the quaternization of an existing imidazole ring, where the nitrogen atom acts as a nucleophile to displace the bromide, forming a new C-N bond and resulting in an imidazolium (B1220033) salt. nih.gov Alternatively, in a variation of the Radziszewski synthesis, this compound can react with an amidine, where the amidine provides the N-C-N fragment required to complete the imidazole ring.

Pyrazolines, or dihydropyrazoles, are typically synthesized via the condensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. thepharmajournal.comijpbs.comresearchgate.net While not a direct reaction of this compound, this precursor can be used to synthesize intermediates that subsequently cyclize to form pyrazolines. For example, reaction with thiosemicarbazide (B42300) could yield a thiosemicarbazone, which can then be cyclized to form aminothiazoles that may incorporate a pyrazoline moiety through further reaction steps. bioline.org.br

Table 2: Pathways to Imidazole and Pyrazoline Scaffolds

| Target Scaffold | General Method | Key Reactants |

| Imidazole | Quaternization | Imidazole, this compound. nih.gov |

| Radziszewski-type Synthesis | Amidine, this compound. | |

| Pyrazoline | Multi-step Synthesis via Chalcone Analogues | Hydrazine Hydrate, Chalcone derived from 1-(quinolin-8-yl)ethan-1-one. researchgate.netjocpr.com |

The formation of these scaffolds highlights the role of this compound as a versatile synthon for accessing a range of heterocyclic structures of significant interest in medicinal chemistry. rjlbpcs.comresearchgate.net

Quinolone Annulation Reactions

Quinolone (or quinolin-one) structures are prevalent in numerous biologically active compounds. frontiersin.orgnih.gov Annulation reactions that construct this bicyclic system are therefore of great importance. This compound can serve as a key component in certain annulation strategies, such as the Friedländer annulation. This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group adjacent to an electron-withdrawing group).

In a modified Friedländer synthesis, the active methylene component can be generated from this compound. By reacting it with a suitable nucleophile, the bromo group can be replaced, and the resulting intermediate can then react with a 2-aminobenzaldehyde (B1207257) derivative. The subsequent intramolecular cyclization and dehydration lead to the formation of a new, highly substituted quinoline or quinolone ring system. The specific outcome depends on the nature of the reactants and the reaction conditions employed. This approach allows for the fusion of new rings onto other molecular frameworks, creating complex polycyclic structures. nih.gov

Radical Chemistry in Transformations of Brominated Species

The carbon-bromine bond in α-bromoketones is susceptible to cleavage under radical conditions, opening pathways to transformations not accessible through ionic mechanisms. The transformation of this compound can be initiated by photolysis, sonication, or reaction with a single-electron transfer (SET) reagent.

Upon initiation, the C-Br bond can undergo homolytic cleavage to generate a carbon-centered radical at the α-position to the carbonyl group. This highly reactive intermediate can participate in a variety of subsequent reactions:

Intermolecular Addition: The radical can add across double or triple bonds of other molecules, initiating a chain reaction or forming a new C-C bond.

Intramolecular Cyclization: If an unsaturated moiety exists elsewhere in the molecule or in a tethered substrate, the radical can cyclize to form a new ring system.

Reaction with Radical Traps: The radical can be trapped by other radical species or stable radicals like TEMPO.

Recent studies have demonstrated the power of photocatalytic, radical-triggered annulative reactions to assemble complex heterocyclic systems like quinolin-2(1H)-ones from precursors containing halogen atoms. frontiersin.org In such processes, a photoredox catalyst can initiate the formation of a radical which then triggers a cascade of bond-forming events. frontiersin.org The presence of the bromine atom in this compound makes it a suitable candidate for similar radical-mediated tandem annulation strategies.

Catalyst-Mediated Reactions and Mechanistic Elucidation (e.g., Ruthenium-catalyzed C-N bond activation)

Transition metal catalysis offers a powerful tool for the selective functionalization of organic molecules. rsc.orgmdpi.com The structure of this compound is particularly amenable to chelation-assisted catalysis. The nitrogen atom of the quinoline ring and the oxygen atom of the adjacent carbonyl group can act as a bidentate ligand, coordinating to a metal center. This coordination pre-organizes the substrate and can direct the catalyst to activate specific bonds in a highly regioselective manner.

Ruthenium catalysts, in particular, have been extensively studied for C-H and C-N bond activation reactions directed by quinoline-based scaffolds. researchgate.netdntb.gov.uanih.govrsc.org While many studies focus on the activation of C-H bonds on the quinoline ring itself, the same mechanistic principles can be applied to reactions involving the bromoethanone side chain.

A plausible catalytic cycle for a Ruthenium-catalyzed C-N bond formation (amination) using this compound would involve the following key steps:

Oxidative Addition: A low-valent Ru(0) or Ru(I) catalyst undergoes oxidative addition into the C-Br bond of the substrate, forming a Ru(II) or Ru(III) intermediate. The chelation of the quinoline moiety facilitates this step.

Ligand Exchange/Transmetalation: An amine or its corresponding metal amide replaces a ligand on the ruthenium center.

Reductive Elimination: The final C-N bond is formed through reductive elimination, releasing the aminated product and regenerating the active ruthenium catalyst.

Mechanistic elucidation for such reactions often involves a combination of kinetic studies, intermediate characterization, and computational modeling to understand the catalyst's speciation and the elementary steps of the catalytic cycle. dntb.gov.uanih.gov This chelation-directed strategy provides a pathway for selective C-C, C-N, and C-O bond formation at the α-position, complementing the classical ionic reactivity of the α-bromoketone.

Applications of 2 Bromo 1 Quinolin 8 Yl Ethan 1 One in Advanced Organic Synthesis

Postulated Utilization as a Versatile Building Block for Complex Molecules

The 2-Bromo-1-(quinolin-8-yl)ethan-1-one molecule possesses two key reactive sites: the electrophilic carbon bearing the bromine atom and the carbonyl group. This duality would theoretically allow it to serve as a valuable building block in the synthesis of more complex molecular architectures.

The α-bromo ketone moiety is a well-established precursor for a variety of chemical transformations. It can readily undergo nucleophilic substitution reactions, where the bromine atom is displaced by a wide range of nucleophiles. This could include amines, thiols, and carbanions, leading to the introduction of diverse functional groups and the extension of the carbon skeleton.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Potential Product Class |

| Primary/Secondary Amines | α-Amino ketones |

| Thiols | α-Thio ketones |

| Cyanide | α-Cyano ketones |

| Azide | α-Azido ketones |

| Carbanions (e.g., Grignard reagents, organolithiums) | β-Hydroxy ketones (after reduction of the carbonyl) |

Furthermore, the carbonyl group can participate in reactions such as aldol condensations, Wittig reactions, and reductions, providing further avenues for molecular elaboration. The quinoline-8-yl portion of the molecule also offers sites for further functionalization through electrophilic aromatic substitution, although the existing acyl group would act as a deactivating group, directing substituents to the 5- and 7-positions.

Hypothetical Role as a Precursor in the Synthesis of Diverse Heterocyclic Frameworks

One of the most anticipated applications of α-bromo ketones is in the synthesis of heterocyclic compounds. The reaction of this compound with various binucleophilic reagents could, in theory, lead to the formation of a wide range of fused and non-fused heterocyclic systems.

For instance, reaction with thioamides or thioureas is a common route to thiazole (B1198619) derivatives. Similarly, condensation with amidines could yield imidazoles. A particularly relevant, though not directly analogous, study on the related compound, 2-bromo-N-quinoline-8-yl-acetamide, demonstrated its rearrangement to form a novel four-ring heterocyclic system, highlighting the potential of 8-substituted quinoline (B57606) derivatives in constructing complex heterocyclic frameworks.

Table 2: Potential Heterocyclic Synthesis from this compound

| Reagent | Potential Heterocyclic Product |

| Thioamide/Thiourea (B124793) | Thiazoles |

| Amidine | Imidazoles |

| Hydrazine (B178648) derivatives | Pyridazines or other nitrogen-containing heterocycles |

Speculative Role in the Development of Luminescent Materials

The quinoline ring system is a known fluorophore and is a core component in many luminescent materials. The 8-hydroxyquinoline (B1678124) (8-HQ) scaffold, in particular, is famous for its use in organic light-emitting diodes (OLEDs) due to its ability to form stable and highly fluorescent metal complexes.

While this compound does not possess the 8-hydroxyl group, the quinoline-8-yl moiety itself can contribute to the luminescent properties of a molecule. It is conceivable that this compound could be used as a synthon to introduce the quinolin-8-yl group into larger conjugated systems or to prepare ligands for luminescent metal complexes. The electronic properties of the resulting materials could be fine-tuned by further reactions at the ketone or bromo position.

Theoretical Contributions to Catalyst Design and Ligand Synthesis

The nitrogen atom in the quinoline ring and the oxygen atom of the carbonyl group in this compound could potentially act as a bidentate chelating ligand for various metal centers. The synthesis of such ligands is a cornerstone of catalyst design.

By reacting the α-bromo position with other donor groups (e.g., pyridines, phosphines), it would be possible to create multidentate ligands. These ligands could then be complexed with transition metals to form catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The rigid quinoline backbone could provide a well-defined coordination sphere around the metal center, potentially leading to high catalytic activity and selectivity.

Structure Activity Relationship Sar Studies of 2 Bromo 1 Quinolin 8 Yl Ethan 1 One and Its Derivatives

SAR in Antimicrobial Activity Research

The quinoline (B57606) nucleus is a well-established pharmacophore in the development of antimicrobial agents. For derivatives of 2-Bromo-1-(quinolin-8-yl)ethan-1-one, SAR studies have provided insights into the structural requirements for antibacterial and antifungal activity.

Research has shown that the type, position, and nature of substituents on the quinoline ring are critical for antimicrobial potency. For example, certain halogenated 8-hydroxyquinoline (B1678124) derivatives have displayed significant activity against both Gram-positive and Gram-negative bacteria. While not directly focused on the title compound, these studies suggest that halogenation can be a key factor in the antimicrobial profile of quinoline-based compounds. The lipophilicity and electronic properties of the substituents also play a crucial role in determining the antimicrobial spectrum and efficacy.

SAR in Anticancer Activity Investigations

The anticancer potential of quinoline derivatives is a significant area of research. For compounds related to this compound, SAR studies have aimed to identify structural features that confer cytotoxicity against various cancer cell lines.

The table below summarizes the antiproliferative activity of some brominated 8-hydroxyquinoline derivatives against various cancer cell lines.

| Compound | Substituents | Cell Line | IC50 (µg/mL) |

| 5,7-Dibromo-8-hydroxyquinoline | 5,7-di-Br, 8-OH | C6 (rat brain tumor) | 6.7 |

| HeLa (human cervix carcinoma) | 9.8 | ||

| HT29 (human colon carcinoma) | 8.5 | ||

| 7-Bromo-8-hydroxyquinoline | 7-Br, 8-OH | C6 (rat brain tumor) | 15.2 |

| HeLa (human cervix carcinoma) | 20.4 | ||

| HT29 (human colon carcinoma) | 25.6 |

Correlating Structural Features with Enzyme Inhibition Properties

The ability of this compound derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. The reactive α-bromoketone moiety can act as an electrophile, targeting nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition.

One of the notable enzyme targets for quinoline derivatives is topoisomerase I, an enzyme critical for DNA replication and repair in cancer cells. Studies have shown that certain brominated 8-hydroxyquinolines can suppress the activity of topoisomerase I. researchgate.net This inhibition is believed to be a key mechanism behind their anticancer effects. The specific substitution pattern on the quinoline ring influences the binding affinity and inhibitory potency against such enzymes. For example, compounds that effectively inhibit topoisomerase I often possess specific halogen and hydroxyl substitutions that facilitate interaction with the enzyme-DNA complex. researchgate.net

Exploring Structure-Activity Relationships in Receptor Antagonism

While the primary focus of research on this compound derivatives has been on their antimicrobial and anticancer activities, the quinoline scaffold is also known to interact with various receptors. However, specific and detailed SAR studies of this compound and its direct derivatives as receptor antagonists are not extensively documented in publicly available literature. General studies on other classes of quinoline derivatives have shown that they can act as antagonists for receptors such as the α2C-adrenoceptor, but these findings may not be directly applicable to the specific compound . The structural features required for potent and selective receptor antagonism would likely involve specific substitution patterns on the quinoline ring that optimize binding to the receptor's active site.

Mechanistic Investigations of Biological Action of 2 Bromo 1 Quinolin 8 Yl Ethan 1 One Derivatives

Mechanistic Pathways of Topoisomerase Inhibition

Derivatives of 8-substituted quinolines have been identified as potent inhibitors of topoisomerase enzymes, which are critical for managing DNA topology during cellular processes like replication and transcription. researchgate.netnih.gov Topoisomerase I (Top1) functions by creating a transient single-strand break in the DNA, allowing the DNA to unwind and relieve supercoiling, before resealing the break. ijabbr.comnih.gov The inhibitory action of quinoline (B57606) derivatives often involves the stabilization of the Topoisomerase I-DNA cleavage complex. nih.govresearchgate.net This stabilization prevents the enzyme from re-ligating the cleaved DNA strand, leading to an accumulation of single-strand breaks. nih.gov These breaks can be converted into permanent and lethal double-strand breaks during DNA replication, ultimately triggering cell death pathways. nih.govijabbr.com

A structure-activity relationship (SAR) study on various bromo derivatives of 8-substituted quinolines demonstrated their potential as novel anticancer agents through the suppression of Topoisomerase I. researchgate.net In this research, specific derivatives were shown to inhibit the relaxation of supercoiled plasmid DNA, a key function of Topoisomerase I. researchgate.net This indicates that these compounds effectively interfere with the enzyme's catalytic cycle. researchgate.net

| Compound | Substitution on Quinoline Ring | Observed Topoisomerase I Inhibition |

|---|---|---|

| Compound 5 | 5,7-Dibromo-8-hydroxy | Inhibitory effect on relaxation of supercoiled plasmid DNA. researchgate.net |

| Compound 12 | 5,7-Dicyano-8-hydroxy | Inhibitory effect on relaxation of supercoiled plasmid DNA. researchgate.net |

The presence of a hydroxyl group at the C-8 position of the quinoline core was found to be a significant factor for this anti-topoisomerase activity, suggesting its importance in the binding and inhibition mechanism. researchgate.net

Enzyme Active Site Interactions and Binding Mechanisms

The interaction between 2-Bromo-1-(quinolin-8-yl)ethan-1-one derivatives and the Topoisomerase-DNA complex can occur through several potential mechanisms. The planar nature of the quinoline ring system allows it to function as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. nih.gov This intercalation can distort the DNA structure, interfering with the binding and function of enzymes that act on DNA. nih.gov Molecular docking studies on related dibromo-indenoquinoline compounds have supported this intercalation model. mdpi.comresearchgate.net

Furthermore, the substituents on the quinoline ring play a crucial role in the binding mechanism. The bromine atom at the alpha-position to the carbonyl group is a reactive site. This makes the adjacent carbon electrophilic and susceptible to forming covalent bonds with nucleophilic residues, such as cysteine or histidine, within the enzyme's active site. This covalent modification can lead to irreversible inhibition of the enzyme. Other interactions may involve specific amino acid residues in the enzyme. For instance, studies on different quinoline-based Top1 inhibitors have shown interactions with residues like Asn722, which is critical for stabilizing the inhibitor within the ternary complex. researchgate.net This suggests that hydrogen bonding and other non-covalent interactions contribute to the binding affinity and inhibitory potency of these compounds. researchgate.net

Cellular Pathway Modulation Studies (e.g., apoptosis induction, reactive oxygen species generation)

Beyond direct enzyme inhibition, this compound derivatives modulate key cellular pathways, notably those controlling programmed cell death (apoptosis) and oxidative stress.

Apoptosis Induction: Several studies have confirmed that quinoline derivatives are efficient inducers of apoptosis. ijabbr.com Research on bromo derivatives of 8-substituted quinolines has shown they possess high cytotoxic and apoptotic potential, as evidenced by DNA laddering assays, a hallmark of apoptosis. researchgate.net The mechanism often involves the intrinsic or mitochondrial pathway of apoptosis. For example, related 8-hydroxyquinoline (B1678124) derivatives have been shown to induce changes in the mitochondrial membrane potential, leading to the release of cytochrome C. researchgate.net This, in turn, activates a cascade of caspase enzymes (like caspase-3, -8, and -9) that execute the apoptotic program. researchgate.netmdpi.com The modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins is another key aspect of their pro-apoptotic activity. researchgate.netmdpi.com

Reactive Oxygen Species (ROS) Generation: Certain structural features of 8-substituted quinoline derivatives enable them to generate reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular components, including DNA, proteins, and lipids. mdpi.com Specifically, quinoline compounds featuring a hydroxyl group at the 8-position have been shown to chelate transition metals like iron and copper. nih.gov This complex can then participate in redox cycling, catalyzing the production of ROS, such as superoxide (B77818) radicals and hydroxyl radicals, from molecular oxygen. nih.gov The resulting oxidative stress can overwhelm the cell's antioxidant defenses, contributing to cytotoxicity and inducing apoptosis. researchgate.netnih.gov This prooxidant action is considered a significant component of the biological activity of these compounds. nih.gov

| Cellular Pathway | Mechanism of Modulation by Derivatives | Key Findings |

|---|---|---|

| Apoptosis Induction | Activation of mitochondrial pathway and caspase cascade. researchgate.net | - Induces DNA laddering. researchgate.net |

| Reactive Oxygen Species (ROS) Generation | Chelation of transition metals (e.g., iron, copper) by 8-hydroxyquinoline moiety, leading to redox cycling. nih.gov | - 8-hydroxyl group is essential for ROS generation. nih.gov |

Computational and Theoretical Studies of 2 Bromo 1 Quinolin 8 Yl Ethan 1 One Systems

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are instrumental in predicting how 2-bromo-1-(quinolin-8-yl)ethan-1-one might interact with biological macromolecules, a critical step in drug discovery. This process involves computationally placing the molecule (the ligand) into the binding site of a target protein to predict its preferred orientation and binding affinity. Given that quinoline (B57606) derivatives are known to target a wide range of proteins, docking studies can help identify the most promising candidates for therapeutic intervention. amazonaws.comnih.govscielo.br

Docking simulations for this compound would typically involve preparing a 3D structure of the molecule and docking it against a library of known protein targets, such as protein kinases, topoisomerases, or elastase, which are often implicated in diseases like cancer and inflammation. nih.govscielo.br The scoring functions used in docking algorithms calculate the binding energy, with lower values suggesting a more favorable interaction. These studies can reveal key binding modes and specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the quinoline ring and aromatic amino acid residues in the protein's active site. For instance, the nitrogen atom of the quinoline ring or the carbonyl oxygen could act as hydrogen bond acceptors, while the aromatic ring system could engage in stacking interactions.

| Potential Protein Target Class | Example Target | Predicted Key Interactions | Therapeutic Relevance |

|---|---|---|---|

| Protein Kinases | BCR-ABL1 Tyrosine Kinase | Hydrogen bonding with active site residues (e.g., Met318), hydrophobic interactions. scielo.br | Leukemia, Cancer |

| Serine Proteases | Elastase | Hydrogen bonds, hydrophobic interactions within the binding pocket. nih.gov | Inflammation, Skin Aging |

| Topoisomerases | Topoisomerase I/II | Intercalation of the quinoline ring between DNA base pairs, covalent bond formation. | Cancer |

| Bcl-2 Family Proteins | Bcl-2, Bcl-xL | Binding to the BH3 groove, hydrophobic interactions. amazonaws.com | Apoptosis Resistance in Cancer |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to analyze the electronic structure of this compound. nih.govniscpr.res.in These calculations provide fundamental information about the molecule's geometry, charge distribution, and molecular orbitals, which are essential for understanding its stability and reactivity.

Methods such as B3LYP with a 6-31G(d) basis set are commonly used to optimize the molecular geometry and compute key electronic descriptors. niscpr.res.in The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution. niscpr.res.in For this compound, the MEP map would likely show negative potential (red/yellow regions) around the electronegative nitrogen and oxygen atoms, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms and the carbon attached to the bromine, highlighting them as potential sites for nucleophilic attack.

| Parameter | Significance for this compound |

|---|---|

| HOMO Energy | Indicates the energy of the outermost electrons; relates to the molecule's electron-donating capability. |

| LUMO Energy | Indicates the energy of the lowest energy site for an incoming electron; relates to electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | Represents the energy required for electronic excitation; a smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting reactive sites. |

| Mulliken Atomic Charges | Quantifies the partial charge on each atom, identifying specific electrophilic and nucleophilic centers. |

Prediction of Reactivity and Reaction Pathways

The reactivity of this compound is dominated by the presence of the α-bromo ketone moiety. evitachem.com The bromine atom is a good leaving group, and the adjacent electron-withdrawing carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic substitution, typically via an SN2 mechanism.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound has rotational freedom around the single bonds connecting the quinoline ring to the carbonyl group and the carbonyl group to the bromomethyl group. Conformational analysis aims to identify the most stable, low-energy arrangements of the molecule. This is typically done by systematically rotating these bonds and calculating the potential energy at each step to map out the potential energy surface. A study on a related dibromo-methylquinoline compound revealed a twist of the ketone group out of the plane of the quinoline ring, highlighting the importance of such conformational preferences. nih.gov

While docking provides a static picture of interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov An MD simulation calculates the motion of every atom in the molecule and its surrounding environment (like water or a protein binding pocket) over time. For this compound, an MD simulation could be used to:

Explore its conformational flexibility in an aqueous solution.

Assess the stability of a predicted ligand-protein complex from a docking study.

Observe how water molecules mediate the interaction between the ligand and the protein.

Calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

These simulations provide crucial insights into how the molecule behaves in a realistic biological environment, validating and refining the hypotheses generated from molecular docking. nih.gov

| Analysis Type | Key Rotatable Bonds | Purpose and Insights Gained |

|---|---|---|

| Conformational Analysis | C(quinoline ring) — C(carbonyl) | Identifies low-energy conformers and the rotational energy barrier between the quinoline and bromoethanone moieties. |

| Conformational Analysis | C(carbonyl) — C(bromomethyl) | Determines the preferred orientation of the bromomethyl group relative to the carbonyl. |

| Molecular Dynamics (MD) Simulation | All rotatable bonds | Studies the dynamic behavior and flexibility of the molecule in solution or when bound to a target, and assesses the stability of interactions over time. |

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the molecular structure of a compound. For 2-Bromo-1-(quinolin-8-yl)ethan-1-one, ¹H NMR would provide information on the number of different types of protons, their chemical environments, and their connectivity, while ¹³C NMR would reveal the types of carbon atoms present in the molecule.

¹H NMR: The spectrum would be expected to show distinct signals for the protons of the quinoline (B57606) ring and the methylene (B1212753) (-CH₂) group. The aromatic protons on the quinoline ring would appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions on the bicyclic system. The methylene protons adjacent to the bromine atom and the carbonyl group would likely appear as a singlet in the range of δ 4.0-5.0 ppm.

¹³C NMR: The ¹³C NMR spectrum would display signals for each unique carbon atom. The carbonyl carbon (C=O) would be expected at a significant downfield shift (around δ 190-200 ppm). The carbons of the quinoline ring would appear in the aromatic region (δ 120-150 ppm), and the methylene carbon (-CH₂Br) would be found in the aliphatic region, influenced by the adjacent electron-withdrawing bromine atom.

However, specific, experimentally determined chemical shift values and coupling constants for this compound are not available in the retrieved search results.

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) are soft ionization methods suitable for polar molecules, while High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₁₁H₈BrNO), the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and any bromine-containing fragments, showing two peaks of nearly equal intensity separated by two mass units.

| Technique | Expected Observation |

| ESI-MS | Would likely show the protonated molecular ion [M+H]⁺. |

| HRMS | Would provide the exact mass of the molecular ion, confirming the elemental formula C₁₁H₈BrNO. |

Specific m/z values from experimental ESI-MS or HRMS analysis of this compound are not documented in the available search results.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule based on the absorption of infrared radiation.

The IR spectrum of this compound would be expected to show characteristic absorption bands:

A strong, sharp absorption band around 1680-1700 cm⁻¹ corresponding to the C=O (ketone) stretching vibration.

Absorption bands in the region of 1500-1600 cm⁻¹ due to C=C and C=N stretching vibrations within the quinoline ring.

C-H stretching vibrations for the aromatic quinoline ring would appear above 3000 cm⁻¹ .

A band corresponding to the C-Br stretching vibration would be expected in the fingerprint region, typically between 500-700 cm⁻¹ .

No specific, experimentally recorded IR spectra for this compound were found in the search results.

Elemental Microanalysis

Elemental microanalysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. For this compound, with the molecular formula C₁₁H₈BrNO, the theoretical elemental composition would be calculated.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 52.83% |

| Hydrogen (H) | 3.22% |

| Nitrogen (N) | 5.60% |

Experimental data from elemental analysis is used to verify these theoretical values, typically requiring a match within ±0.4%. Published experimental results for the elemental analysis of this specific compound are not available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this method would provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions. This analysis would confirm the connectivity of the atoms and provide insights into the crystal packing.

There is no information available in the search results indicating that the crystal structure of this compound has been determined by X-ray crystallography.

Q & A

Q. Table 1: Comparison of Bromination Methods

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acetic acid | 30 | 75–80 | ≥98% |

| DCM | 25 | 65–70 | ≥95% |

Basic: How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer:

- Spectroscopic Analysis :

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 276.0 for C₁₁H₈BrNO) .

Advanced: What computational methods are suitable for analyzing the electronic structure of this compound, and how do they inform reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Use software like Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets to:

- Molecular Electrostatic Potential (MEP) : Visualize charge distribution to rationalize interactions with biological targets (e.g., DNA or enzymes) .

Advanced: How does the quinolin-8-yl substituent influence the reaction kinetics of nucleophilic substitution compared to other aryl groups?

Methodological Answer:

- Steric Effects : The bulky quinoline ring hinders nucleophilic approach to the carbonyl carbon, slowing substitution compared to smaller aryl groups (e.g., phenyl).

- Electronic Effects : The electron-withdrawing nitrogen in quinoline enhances electrophilicity of the carbonyl, accelerating reactions with strong nucleophiles (e.g., amines).

- Experimental Validation : Compare rate constants (via UV-Vis or HPLC) for reactions with piperidine in acetonitrile .

Advanced: What strategies can resolve contradictions in crystallographic data for this compound?

Methodological Answer:

Q. Table 2: Example Refinement Parameters

| Parameter | Value |

|---|---|

| R-factor | <0.05 |

| wR2 | <0.12 |

| Data/Parameter Ratio | ≥15 |

Application: What in vitro assays evaluate the biological activity of this compound?

Methodological Answer:

- Antimicrobial Assays :

- MIC Determination : Test against E. coli (ATCC 25922) and S. aureus (ATCC 29213) using broth microdilution (CLSI guidelines) .

- Cytotoxicity Studies :

- Structure-Activity Relationship (SAR) : Modify the quinoline or bromoethyl group to assess impact on bioactivity.

Safety: What are critical safety considerations when handling this compound?

Methodological Answer:

- Hazard Mitigation :

- Emergency Protocols :

- Spill Management : Absorb with vermiculite and treat with 5% NaOH solution.

- Exposure Response : Rinse skin/eyes with water for 15 minutes; seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.